Structural Differentiator: N-(3-Phenylpropyl) Substituent as a Key Driver of RORγt Selectivity vs. Methyl and Methoxy Analogs
A direct quantitative comparison for CAS 941911-65-5 is unavailable. However, class-level SAR from the 4-aryl-thienyl acetamide RORγt inverse agonist series establishes that the N-(3-phenylpropyl) moiety consistently produces stronger IL-17A inhibition than closely related N-benzyl or N-(4-methoxybenzyl) analogs. While the exact IC50 for CAS 941911-65-5 is not reported, its core scaffold analogue CHEMBL4562895 achieves an IC50 of 32 nM in a human Th17 IL-17A secretion assay [1]. In contrast, compounds with shorter or more polar amide substituents in the same series typically exhibit IC50 values exceeding 100 nM [2].
| Evidence Dimension | Human Th17 IL-17A secretion assay IC50 |
|---|---|
| Target Compound Data | Not reported (structurally analogous to CHEMBL4562895, IC50 = 32 nM) |
| Comparator Or Baseline | Analogues with N-benzyl/methoxybenzyl groups: IC50 >100 nM (class average) |
| Quantified Difference | Inferred ≥3-fold selectivity advantage for the 3-phenylpropyl extension based on class SAR |
| Conditions | Human Th17 cell assay, 4-day incubation, HTRF readout |
Why This Matters
Procurement decisions for SAR campaigns require confirmation of the exact side chain to maintain a high-probability of nanomolar activity in primary Th17 assays.
- [1] BindingDB. CHEMBL4562895 Data: Inverse Agonist Activity at RORC2 Assessed as IL-17A Secretion. Retrieved from BindingDB. View Source
- [2] Narjes F, et al. Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design. J Med Chem. 2018;61(17):7796-7813. View Source
